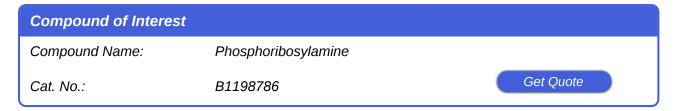


Application of Phosphoribosylamine in Metabolic Drug Discovery: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoribosylamine (PRA) is a pivotal, albeit chemically unstable, intermediate in the de novo purine biosynthesis pathway. [1][2] This pathway is fundamental for the production of purine nucleotides, which are essential building blocks for DNA and RNA, and are central to cellular energy metabolism and signaling. [1] The synthesis of PRA from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of this energy-intensive pathway. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). [1][2] Due to the high demand for nucleotides in rapidly proliferating cells, this pathway is a well-established target for anticancer and immunosuppressive therapies.

This document provides detailed application notes and protocols for researchers in metabolic drug discovery focused on targeting the synthesis and utilization of **phosphoribosylamine**.

Phosphoribosylamine in the De Novo Purine Synthesis Pathway





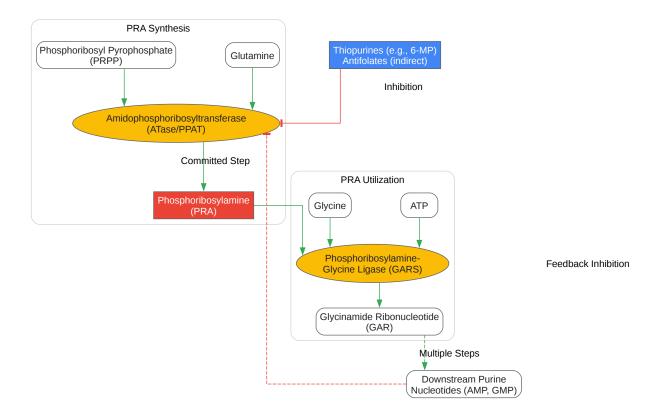


The de novo purine synthesis pathway involves a series of enzymatic steps to build the purine ring structure. PRA represents the entry point into this pathway.

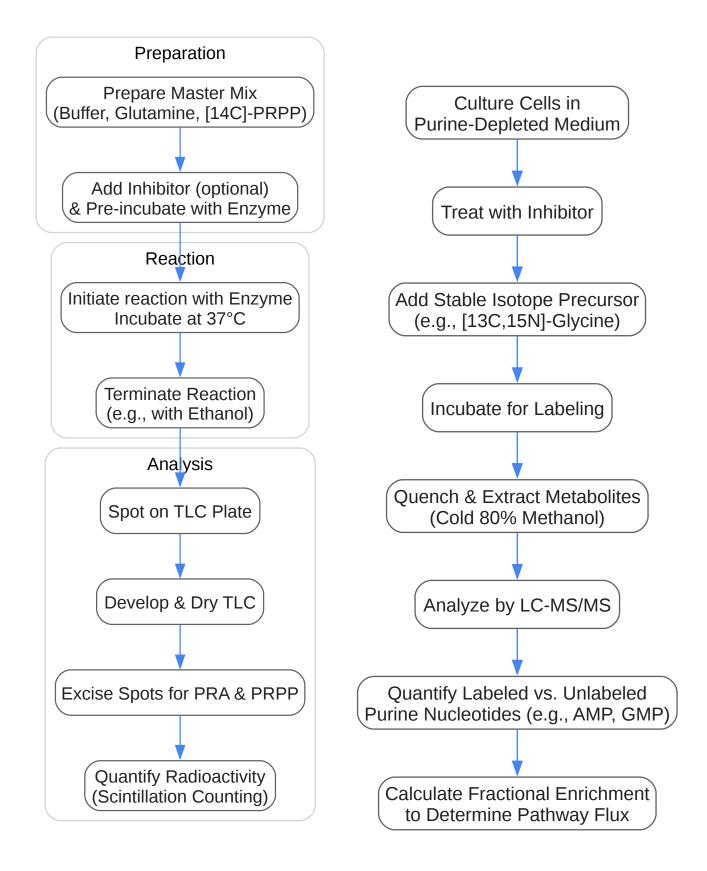
- Formation of **Phosphoribosylamine** (PRA): The enzyme amidophosphoribosyltransferase (ATase/PPAT) catalyzes the displacement of the pyrophosphate group from PRPP by the amide group of glutamine, forming PRA.[1][2] This step is tightly regulated by feedback inhibition from downstream purine nucleotides (AMP, GMP, ADP, GDP).[3]
- Utilization of PRA: The enzyme **phosphoribosylamine**-glycine ligase (GARS), which in humans is part of a trifunctional protein (GARS-AIRS-GART), catalyzes the condensation of PRA with glycine in an ATP-dependent reaction to form glycinamide ribonucleotide (GAR).[4]

Due to its critical role, targeting the enzymes that produce and consume PRA—namely ATase and GARS—offers a strategic approach for drug discovery, particularly in oncology and immunology.









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